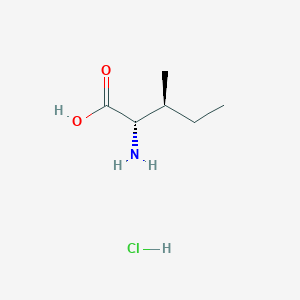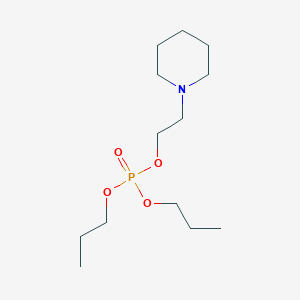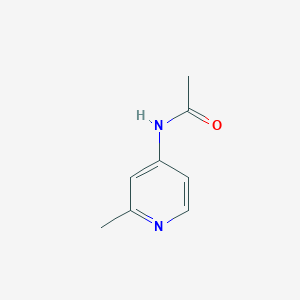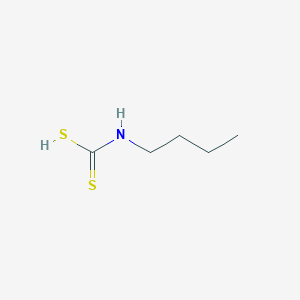
L-Isoleucine hydroChloride
概要
説明
L-Isoleucine is an essential branched-chain aliphatic amino acid found in many proteins . It is an isomer of leucine and is important in hemoglobin synthesis and regulation of blood sugar and energy levels . The hydrochloride form of L-Isoleucine is a compound where the isoleucine molecule is bound to hydrochloride .
Molecular Structure Analysis
The crystal structure of a new form of L-isoleucine hydrochloride monohydrate has been determined using three-dimensional photographic data . This form differs conformationally from the hydrochloride derivative reported earlier .
Chemical Reactions Analysis
A simple 1H and 13C NMR spectrometric analysis permits differentiation of isoleucine and allo-isoleucine residues by inspection of the chemical shift and coupling constants of the signals associated with the proton and carbon at the α-stereocentre .
Physical And Chemical Properties Analysis
L-Isoleucine hydrochloride has a molecular weight of 167.63 . The molecular formula is C6H13NO2 · HCl .
科学的研究の応用
Agricultural Pest Control
L-Isoleucine hydrochloride has been found to be effective in controlling agricultural pests. A study showed that L-isoleucine, N-allyloxycarbonyl-, and dodecyl ester isolated from Actinokineospora fastidiosa had high antifeedant activity on agricultural pests like Spodoptera litura (80.80%) and Helicoverpa armigera (84.49%) .
Mosquito Vector Management
The same study also demonstrated the compound’s effectiveness against mosquito vectors. The compound showed larvicidal activity on mosquito larvae of Ae. aegypti, An. stephensi, and Cx. quinquefasciatus .
Chemical Synthesis
L-Isoleucine hydrochloride is used in chemical synthesis. For instance, it can be used to produce 3-methyl-2-(4-nitro-imidazol-1-yl)-pentanoic acid methyl ester .
Pharmaceutical Intermediate
The compound also finds its use as a pharmaceutical intermediate . This means it can be used in the production of various pharmaceutical drugs.
Metabolomics and Proteomics
L-Isoleucine hydrochloride is involved in vital biological processes such as haemoglobin formation and detection of maple syrup urine disease in new-born screening programs . It is of interest in the fields of metabolomics and proteomics .
Mass Spectrometry
The compound is used in mass spectrometry for characterizing and sequencing peptides . As L-Isoleucine and its isomers are structural isomers, their differentiation can be problematic, but mass spectrometry can help in this regard .
作用機序
Target of Action
L-Isoleucine, a branched-chain amino acid (BCAA), primarily targets proteins in the body. It is an essential component in the biosynthesis of proteins . It plays a crucial role in hemoglobin synthesis and the regulation of blood sugar and energy levels .
Mode of Action
L-Isoleucine interacts with its targets by being incorporated into proteins during protein synthesis. It also plays a role in the regulation of blood sugar levels by promoting glucose uptake and utilization in muscle cells . Furthermore, it is involved in hemoglobin synthesis, which is vital for oxygen transport in the body .
Biochemical Pathways
L-Isoleucine is involved in several biochemical pathways. In plants and microorganisms, it is synthesized from pyruvate and alpha-ketobutyrate . In humans, it is metabolized in a series of reactions known as the BCAA catabolic pathway . After transamination with alpha-ketoglutarate, the carbon skeleton of isoleucine is oxidized and split into propionyl-CoA and acetyl-CoA . Propionyl-CoA is converted into succinyl-CoA, a TCA cycle intermediate, which can be converted into oxaloacetate for gluconeogenesis .
Pharmacokinetics
It is metabolized in the liver and other tissues, and the metabolites are excreted in the urine .
Result of Action
The action of L-Isoleucine results in several molecular and cellular effects. It contributes to the structure and function of proteins, including enzymes, antibodies, and signaling molecules. It also plays a role in regulating blood sugar levels and energy production . In addition, it may have antihepatic encephalopathy activity and anticatabolic activity .
Action Environment
The action of L-Isoleucine can be influenced by various environmental factors. For example, the availability of other amino acids can affect its absorption and utilization. Additionally, certain health conditions, such as liver disease, can affect its metabolism
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S,3S)-2-amino-3-methylpentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-4(2)5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t4-,5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKVTQSWZCBVSL-FHAQVOQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584089 | |
| Record name | L-Isoleucine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17694-98-3 | |
| Record name | L-Isoleucine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17694-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Isoleucine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of L-Isoleucine hydrochloride monohydrate?
A1: L-Isoleucine hydrochloride monohydrate (L-Ile.H2O.HCl) crystallizes in an orthorhombic structure at room temperature (298 K). Rietveld refinement of X-ray diffraction (XRD) data revealed the following lattice parameters: a = 5.873(3) Å, b = 24.814(4) Å, and c = 6.873(5) Å. []
Q2: How does temperature affect the stability of L-Isoleucine hydrochloride monohydrate?
A2: L-Isoleucine hydrochloride monohydrate exhibits limited thermal stability. Thermal analysis revealed four distinct decomposition stages occurring between 328 K and 480 K. These stages are attributed to the loss of water molecules (desolvation), loss of crystallization water, and ultimately, decomposition of L-Ile.HCl itself. []
Q3: Can the L-Isoleucine hydrochloride monohydrate structure undergo phase transformations?
A3: Yes, heating L-Ile.H2O.HCl to 413 K for an extended period (32 hours) induces an irreversible phase transformation. This transformation, confirmed by temperature-dependent XRD measurements, involves the loss of both water and chlorine atoms. Importantly, the amino acid carbon chain remains intact throughout the transformation, ultimately leaving only the precursor amino acid. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















